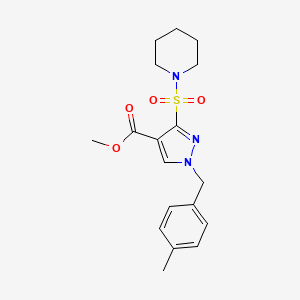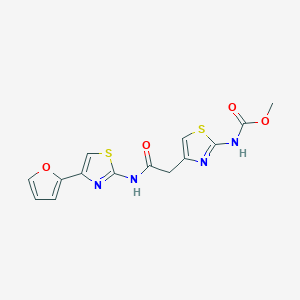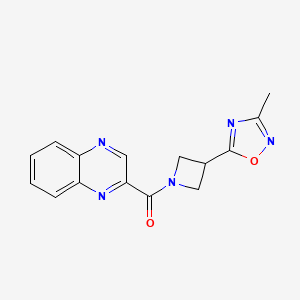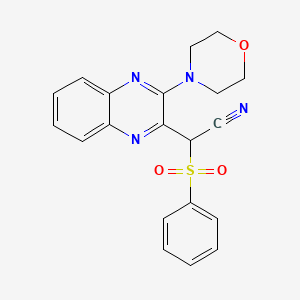
methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemical Influence on Insecticidal Activity
Research has explored the stereochemical basis for the insecticidal activity of compounds similar to "methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate." For instance, studies on carbamoylated and acylated pyrazolines have shown that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a specific role in potential insecticidal effects (Hasan et al., 1996).
Development of Antituberculosis Agents
The compound has been used as a basis for designing and synthesizing novel Mycobacterium tuberculosis GyrB inhibitors. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).
Enantioselective Synthesis
The compound has been involved in studies focusing on the enantioselective synthesis of biologically active molecules. For instance, research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has provided insights into preparing chiral compounds with potential biological activity (Wang et al., 2018).
Exploration of Cannabinoid Receptor Antagonists
Studies have also focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These investigations have contributed to understanding how modifications in the pyrazole structure affect interaction with cannabinoid receptors, which is crucial for developing therapeutic agents targeting these receptors (Lan et al., 1999).
Properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-8-15(9-7-14)12-20-13-16(18(22)25-2)17(19-20)26(23,24)21-10-4-3-5-11-21/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVNFEOEOSSEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2437634.png)

![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)


![4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2437645.png)

![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)
![2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2437650.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)


